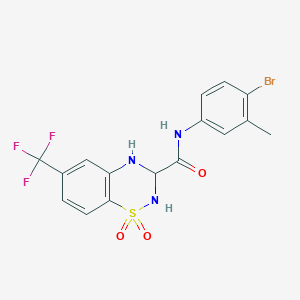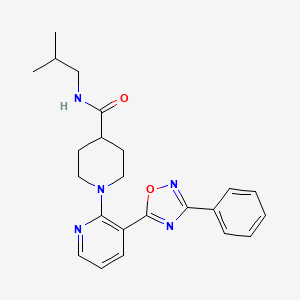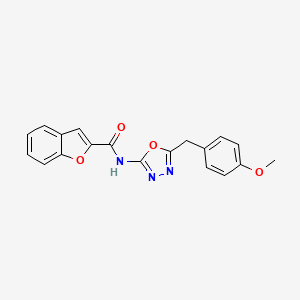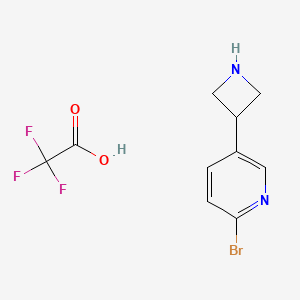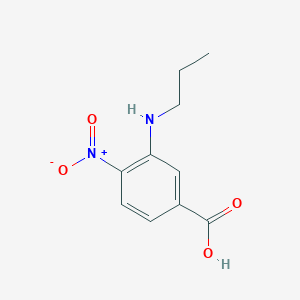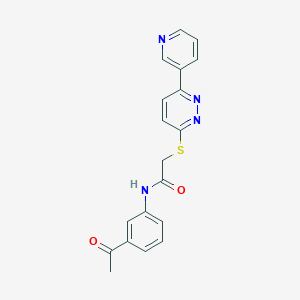
(5-Bromopyridin-3-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Bromopyridin-3-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone” is a complex organic compound that contains several functional groups. It has a pyridine ring which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but has a nitrogen atom replacing one carbon atom . It also contains a bromine atom attached to the pyridine ring which is often used in organic synthesis as a way to make a carbon atom more reactive .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the bromine atom, and the formation of the azepane ring. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom and the pyridine and azepane rings. The bromine atom could potentially be replaced in a substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its stability under different conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Properties
Compounds with bromination and similar structural features to (5-Bromopyridin-3-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone have been studied for their antioxidant properties. For instance, derivatives synthesized from reactions like bromination and demethylation showed effective antioxidant power, indicating the potential of such compounds in research aimed at combating oxidative stress and related diseases (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
In Vitro Cytotoxicity
The synthesis of bromo and fluoro-substituted compounds and their structure-activity relationship studies have shown that these compounds possess in vitro cytotoxicity against various cancer cell lines. Such studies are crucial for developing new anticancer drugs (Nguyễn Tiến Công et al., 2020).
Carbonic Anhydrase Inhibitors
Novel bromophenol derivatives, potentially similar in activity to the compound , have been synthesized and evaluated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological and pathological processes. These findings underscore the potential of bromo and fluoro-substituted compounds in therapeutic applications, particularly in treating conditions like glaucoma and epilepsy (Akbaba et al., 2013).
Synthesis Methods and Optical Properties
Research on the synthesis methods of fluorinated compounds highlights the importance of such chemicals in developing novel fluorophores with enhanced photostability and spectroscopic properties. These compounds are valuable for biochemical labeling, imaging, and sensing applications, indicating the broad utility of this compound in research and development (Woydziak, Fu, & Peterson, 2012).
Wirkmechanismus
Target of Action
The primary target of the compound (5-Bromopyridin-3-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone is the enzyme α-glucosidase . This enzyme plays a crucial role in the treatment of type II diabetes mellitus .
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity . The inhibition of this enzyme slows down the breakdown of carbohydrates into glucose, thus controlling blood sugar levels .
Biochemical Pathways
The compound this compound affects the carbohydrate digestion pathway by inhibiting the α-glucosidase enzyme . This results in a slower release of glucose into the bloodstream, reducing postprandial hyperglycemia and helping to manage type II diabetes mellitus .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of α-glucosidase, which slows down the breakdown of carbohydrates . This leads to a slower release of glucose into the bloodstream, helping to control blood sugar levels and manage type II diabetes mellitus .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O/c19-16-9-15(10-21-11-16)18(23)22-8-2-1-3-14(12-22)13-4-6-17(20)7-5-13/h4-7,9-11,14H,1-3,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALRGJVZLKWONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-((2-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504666.png)
![tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate](/img/structure/B2504668.png)

